![molecular formula C10H13NO B11725758 N-[1-(4-methylphenyl)propylidene]hydroxylamine](/img/structure/B11725758.png)
N-[1-(4-methylphenyl)propylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Tolyl)propan-1-one oxime is an organic compound with the molecular formula C10H13NO. It is a derivative of oxime, which is a functional group characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(p-Tolyl)propan-1-one oxime can be synthesized through the reaction of 1-(p-tolyl)propan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction can be represented as follows:
1-(p-Tolyl)propan-1-one+NH2OH⋅HCl→1-(p-Tolyl)propan-1-one oxime+HCl
Industrial Production Methods
Industrial production of 1-(p-tolyl)propan-1-one oxime involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(p-Tolyl)propan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
1-(p-Tolyl)propan-1-one oxime has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Analytical Chemistry: It is used as a reagent in analytical methods for detecting and quantifying other compounds.
Wirkmechanismus
The mechanism of action of 1-(p-tolyl)propan-1-one oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence catalytic processes. Additionally, the compound can undergo redox reactions, affecting cellular pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
1-(p-Tolyl)propan-1-one oxime can be compared with other similar compounds such as:
1-(p-Tolyl)ethanone oxime: Similar structure but with a shorter carbon chain.
1-(p-Tolyl)butan-1-one oxime: Similar structure but with a longer carbon chain.
1-(p-Tolyl)propan-2-one oxime: Similar structure but with the oxime group attached to a different carbon atom.
The uniqueness of 1-(p-tolyl)propan-1-one oxime lies in its specific structural configuration, which influences its reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(NZ)-N-[1-(4-methylphenyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-3-10(11-12)9-6-4-8(2)5-7-9/h4-7,12H,3H2,1-2H3/b11-10- |
InChI-Schlüssel |
KJRGLBSIKSRFMS-KHPPLWFESA-N |
Isomerische SMILES |
CC/C(=N/O)/C1=CC=C(C=C1)C |
Kanonische SMILES |
CCC(=NO)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methylideneamino]acetamide](/img/structure/B11725681.png)
![1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B11725687.png)
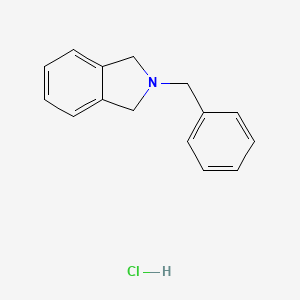
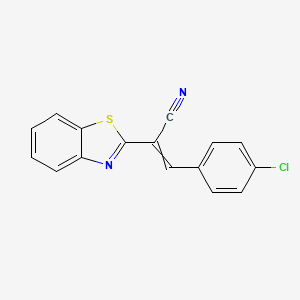
![2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725703.png)
![3-[(Z)-N-(4-chloroanilino)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B11725705.png)
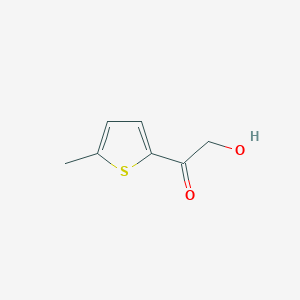
![3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide](/img/structure/B11725715.png)
![1-(Furan-2-yl)-3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]prop-2-en-1-one](/img/structure/B11725727.png)
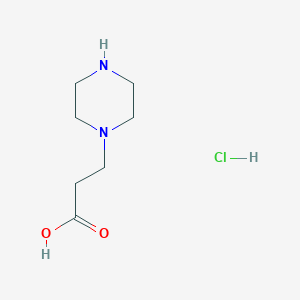
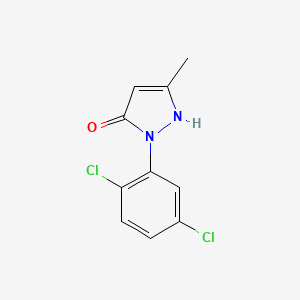
![(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride](/img/structure/B11725743.png)
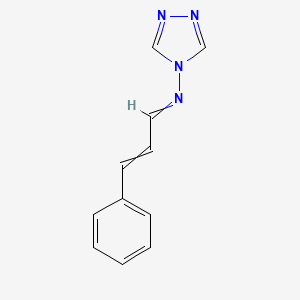
![4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725767.png)
